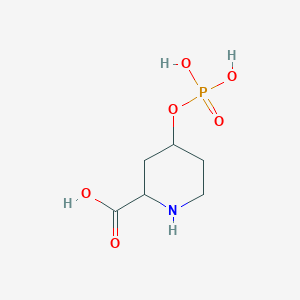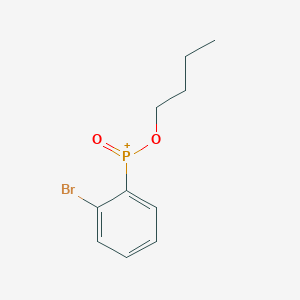
(2-Bromophenyl)(butoxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(butoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a bromophenyl group and a butoxy group attached to an oxophosphanium core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(butoxy)oxophosphanium typically involves the reaction of 2-bromophenol with butyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: (2-Bromophenyl)(butoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
科学研究应用
(2-Bromophenyl)(butoxy)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphine-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
作用机制
The mechanism of action of (2-Bromophenyl)(butoxy)oxophosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further contributing to its reactivity.
相似化合物的比较
(2-Bromophenyl)diphenylphosphine: Similar in structure but with diphenyl groups instead of a butoxy group.
(2-Bromophenyl)phosphine oxide: Contains a phosphine oxide group instead of an oxophosphanium core.
(2-Bromophenyl)phosphonic acid: Features a phosphonic acid group.
Uniqueness: (2-Bromophenyl)(butoxy)oxophosphanium is unique due to the presence of both a bromophenyl group and a butoxy group attached to an oxophosphanium core. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research.
属性
CAS 编号 |
821009-62-5 |
|---|---|
分子式 |
C10H13BrO2P+ |
分子量 |
276.09 g/mol |
IUPAC 名称 |
(2-bromophenyl)-butoxy-oxophosphanium |
InChI |
InChI=1S/C10H13BrO2P/c1-2-3-8-13-14(12)10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3/q+1 |
InChI 键 |
VKGILPXQCBLIAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[P+](=O)C1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
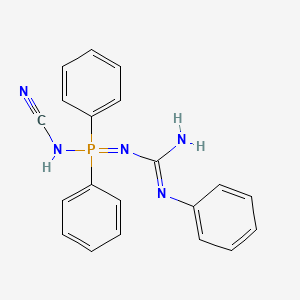
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
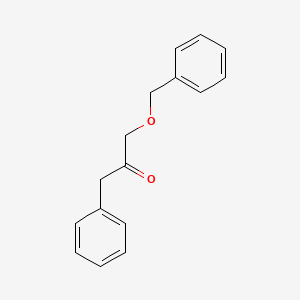

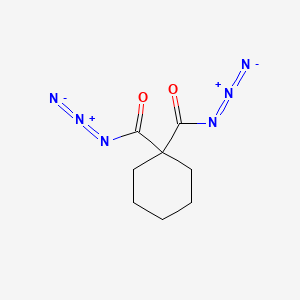
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
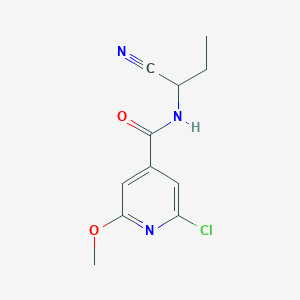
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
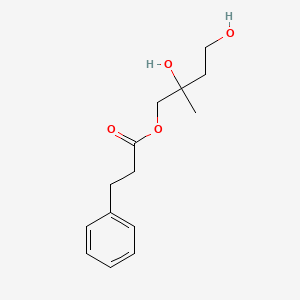
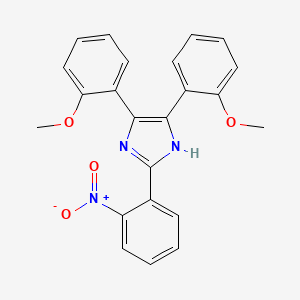

![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
